3,4,4-trimethylhexanoic acid
Description
Contextualization within the Class of Branched-Chain Fatty Acids
Fatty acids are carboxylic acids with a hydrocarbon chain, playing vital roles in energy storage, membrane structure, and cellular signaling. plos.org While straight-chain fatty acids are predominant, BCFAs are also found across various organisms, from bacteria to mammals, including in human skin, blood, and tissues. plos.org The branching in BCFAs, typically in the form of methyl groups, influences their melting point, solubility, and fluidity. researchgate.net For instance, the branched-chain isostearic acid has a significantly lower melting point than its straight-chain isomer, stearic acid. researchgate.net BCFAs are integral components of bacterial cell membranes, where they regulate fluidity and permeability. mdpi.com In ruminant-derived products like dairy, BCFAs are present and have been the subject of research for their potential biological activities. mdpi.com
Hexanoic acid, a six-carbon saturated fatty acid, serves as the parent structure for a variety of branched-chain derivatives. atamanchemicals.com The addition of methyl groups at different positions along the hexanoic acid backbone gives rise to a range of isomers, each with a distinct chemical identity.
Structural Isomerism and Nomenclature of Trimethylhexanoic Acids
The molecular formula for a trimethyl-substituted hexanoic acid is C9H18O2. atamanchemicals.comatamankimya.com The systematic naming of these isomers follows IUPAC nomenclature, which precisely indicates the location of the methyl groups on the hexanoic acid chain. The parent chain is numbered starting from the carboxyl carbon as position 1.
For 3,4,4-trimethylhexanoic acid , the name indicates a hexanoic acid backbone with one methyl group on the third carbon and two methyl groups on the fourth carbon.
Other examples of trimethylhexanoic acid isomers include:
3,5,5-Trimethylhexanoic acid : Methyl groups are located on the third and fifth carbons, with two on the latter. nih.gov
2,4,4-Trimethylhexanoic acid : Methyl groups are found on the second and fourth carbons, with a gem-dimethyl substitution at the fourth position. nih.gov
2,3,4-Trimethylhexanoic acid : Features single methyl groups on the second, third, and fourth carbons. nih.gov
3,4,5-Trimethylhexanoic acid : Has methyl groups on the third, fourth, and fifth carbons. nih.gov
The specific arrangement of these methyl groups in this compound results in a unique three-dimensional structure that dictates its interactions with other molecules and its physical properties.
Current State of Academic Research on this compound: An Overview of Available Literature
Academic and commercially available information on this compound is notably scarce. nih.gov Publicly accessible chemical databases like PubChem list the compound, providing basic computed properties, but experimental data and peer-reviewed research articles focusing specifically on this isomer are limited. The available information primarily consists of its chemical structure, molecular formula, and identifiers such as its CAS number.
In contrast, some of its isomers, such as 3,5,5-trimethylhexanoic acid (also known as isononanoic acid), have received more attention. atamanchemicals.comatamankimya.comatamanchemicals.com Research on 3,5,5-trimethylhexanoic acid often pertains to its use as an industrial intermediate in the production of plasticizers, lubricants, and coatings. atamanchemicals.comatamankimya.com This disparity in research focus highlights the underexplored nature of many BCFA isomers, including this compound.
Rationale for Comprehensive Investigation of Underexplored Branched-Chain Fatty Acid Isomers
The limited body of research on specific BCFAs like this compound presents a compelling case for further investigation. The structural nuances of fatty acid isomers, including the position and number of methyl branches, are known to determine their biological functions. nih.govrsc.org Therefore, a comprehensive study of less common isomers could unveil novel properties and applications.
Recent advancements in analytical techniques, such as mass spectrometry and chromatography, have made it more feasible to identify and quantify low-level BCFAs and to distinguish between different isomers. nih.govrsc.orgnih.gov This enhanced analytical capability opens the door to exploring the unique biochemical roles and potential technological uses of these compounds. The study of underexplored BCFAs could lead to the discovery of new biomarkers, therapeutic agents, or materials with specialized properties. nih.govrsc.org Given the established structure-function relationship in fatty acids, a thorough examination of this compound is a logical step in expanding our understanding of lipid chemistry and biology.
Structure
3D Structure
Properties
CAS No. |
874007-73-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3,4,4-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-9(3,4)7(2)6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
WIXZIVKKZIBQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3,4,4 Trimethylhexanoic Acid
Retrosynthetic Analysis for 3,4,4-Trimethylhexanoic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials.
The primary disconnection for a carboxylic acid in retrosynthesis often occurs at the bond between the carbonyl carbon and the alpha-carbon. chempedia.info This leads to a synthon that can be conceptually formed through the reaction of a nucleophilic alkyl group with an electrophilic source of the carboxyl group, such as carbon dioxide.
A key precursor identified through this analysis is the corresponding primary alcohol, 3,4,4-trimethylhexan-1-ol nih.govchemspider.com, or the corresponding aldehyde, 3,4,4-trimethylhexanal . These compounds can be oxidized to the target carboxylic acid. Further disconnection of these precursors would involve the formation of the carbon skeleton. For instance, Grignard reactions or other organometallic coupling reactions could be envisioned to assemble the highly branched alkyl chain from smaller, readily available alkyl halides and carbonyl compounds.
Another potential, though less direct, precursor could be 3,4,4-trimethylhexan-3-ol nih.gov. While a tertiary alcohol, its structural framework is closely related to the target molecule. However, its direct conversion would involve more complex rearrangements or multi-step sequences.
The synthesis of a related isomer, 3,5,5-trimethylhexanoic acid, has been documented via the oxidation of 3,5,5-trimethylhexanol, lending credence to the proposed alcohol-to-acid pathway. google.com
The structure of this compound contains a chiral center at the C3 position. Therefore, the synthesis of this molecule can result in a racemic mixture of enantiomers. If a specific stereoisomer is desired, stereochemical control must be implemented during the synthesis.
Strategies for stereochemical control could involve:
Use of a chiral starting material: Beginning the synthesis with a molecule that already possesses the desired stereochemistry at a key position.
Asymmetric synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in one of the key bond-forming or functional group transformation steps. For example, an asymmetric reduction of a ketone precursor to form a chiral alcohol, which is then oxidized to the carboxylic acid, would establish the stereocenter early in the synthesis.
Chiral resolution: Separating the enantiomers of a racemic mixture of the final product or a late-stage intermediate.
Proposed Synthetic Methodologies (Analogous to Related Branched-Chain Carboxylic Acids)
Based on the retrosynthetic analysis, the most direct and common method for preparing a carboxylic acid is the oxidation of the corresponding primary alcohol or aldehyde. acsgcipr.org
The oxidation of 3,4,4-trimethylhexan-1-ol or 3,4,4-trimethylhexanal would be a primary route to this compound. A variety of oxidation methods, both catalytic and stoichiometric, are available for this transformation.
Catalytic oxidation methods are often preferred due to their efficiency and reduced waste generation. acsgcipr.orgacs.org These methods typically use a metal catalyst and a terminal oxidant such as molecular oxygen or hydrogen peroxide.
Several catalytic systems have been shown to be effective for the oxidation of primary alcohols to carboxylic acids:
Palladium-based catalysts: Heterogeneous catalysts like Pd-Bi-Te/C have demonstrated high efficacy in the aerobic oxidation of various primary alcohols to carboxylic acids, often achieving high yields. acs.org
Nickel-based catalysts: A system using a nickel catalyst with commercial bleach (sodium hypochlorite) as the terminal oxidant can efficiently oxidize primary alcohols and aldehydes to carboxylic acids. acs.org
Ruthenium-based catalysts: Ruthenium complexes have been extensively studied for the dehydrogenation of alcohols to form carboxylic acids, which is an atom-economical approach. researchgate.net
Iron-based catalysts: A system utilizing Fe(NO₃)₃·9H₂O/TEMPO/MCl with pure O₂ or air as the oxidant can produce carboxylic acids in high yields at room temperature. organic-chemistry.org
| Catalyst System | Terminal Oxidant | Substrate | Product | Key Features |
| Pd-Bi-Te/C | O₂ | Primary Alcohols | Carboxylic Acids | Heterogeneous, high yields (>90% in many cases) acs.org |
| NiCl₂ | NaOCl | Primary Alcohols, Aldehydes | Carboxylic Acids | Can be performed without organic solvent, good yields (70-95%) acs.org |
| Ruthenium picolinate cluster | (in basic water) | Alcohols | Carboxylic Acids | Homogeneous, efficient for selective transformation researchgate.net |
| Fe(NO₃)₃·9H₂O/TEMPO/MCl | O₂ or Air | Alcohols | Carboxylic Acids | Sustainable, high yields at room temperature organic-chemistry.org |
While often generating more waste, stoichiometric oxidants are reliable and widely used for the oxidation of alcohols and aldehydes to carboxylic acids. Aldehydes are particularly susceptible to oxidation. libretexts.org
Common stoichiometric reagents include:
Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert primary alcohols and aldehydes to carboxylic acids. The reaction is typically performed in alkaline or acidic conditions. libretexts.orgchemguide.co.uk
Chromium-based reagents: Reagents such as chromium trioxide (CrO₃) in the presence of an acid (Jones oxidation) or pyridinium dichromate (PDC) can be used. organic-chemistry.org A catalytic amount of CrO₃ with periodic acid (H₅IO₆) as the co-oxidant is also an effective method. organic-chemistry.org
Tollens' reagent, Fehling's solution, and Benedict's solution: These are mild oxidizing agents primarily used to distinguish aldehydes from ketones, but they do oxidize aldehydes to the corresponding carboxylate salts under alkaline conditions. chemguide.co.uk
Periodic acid (H₅IO₆) with a catalytic amount of pyridinium chlorochromate (PCC): This system provides a facile and quantitative preparation of carboxylic acids from primary alcohols and aldehydes. organic-chemistry.org
The choice between catalytic and stoichiometric methods would depend on factors such as scale, cost, functional group tolerance, and environmental considerations. For the synthesis of this compound, a robust oxidation of the corresponding primary alcohol or aldehyde would be a critical final step.
Carbonylation Reactions for Chain Elongation
Carbonylation reactions represent a powerful strategy for extending the carbon skeleton of organic molecules by introducing a carbonyl group, which can then be further transformed. For a molecule like this compound, a hypothetical chain elongation could be envisioned starting from a precursor halide.
One established method for such transformations is the Koch reaction or related hydroformylation-oxidation sequences on a suitable alkene precursor. For instance, an octene isomer could be subjected to hydroformylation to introduce a formyl group, followed by oxidation to yield the corresponding carboxylic acid. More directly, a halide precursor could undergo palladium-catalyzed carbonylation. In this hypothetical sequence, a halogenated precursor, such as a 2-halo-3,4,4-trimethylpentane, would be reacted with carbon monoxide in the presence of a palladium catalyst and a nucleophile (like water or an alcohol). This process inserts a carbonyl group, effectively elongating the carbon chain and forming the carboxylic acid or its ester.
The general scheme for such a palladium-catalyzed carbonylation is as follows:
R-X + CO + Nu-H → R-C(=O)-Nu + H-X
Where:
R-X is the organic halide precursor.
CO is carbon monoxide.
Nu-H is the nucleophile (e.g., H₂O).
R-C(=O)-Nu is the resulting carboxylic acid.
This method allows for precise control over the chain elongation process, providing a versatile route to higher-order branched-chain fatty acids from readily available starting materials.
Biosynthetic Analogs from Branched-Chain Amino Acid Precursors (Hypothetical)
Nature synthesizes branched-chain fatty acids primarily in bacteria, utilizing branched-chain amino acids as starter units for the fatty acid synthase (FAS) system. nih.govwikipedia.org A hypothetical biosynthetic pathway for this compound can be postulated based on these known mechanisms.
The biosynthesis would likely initiate with a non-standard, branched short-chain acyl-CoA primer. The degradation of branched-chain amino acids like valine, leucine (B10760876), and isoleucine provides the typical primers 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, and 2-methylbutyryl-CoA, respectively. wikipedia.org For this compound, a more complex primer such as 2,3,3-trimethylbutyryl-CoA would be required.
The hypothetical pathway would proceed as follows:
Primer Formation: A precursor amino acid would undergo transamination and decarboxylation via a branched-chain α-keto acid decarboxylase (BCKA) to form the necessary acyl-CoA primer. wikipedia.org
Chain Elongation: The primer is loaded onto the fatty acid synthase complex. The carbon chain is then extended through sequential condensation reactions with malonyl-CoA, which serves as the two-carbon chain extender. wikipedia.org
Processing: Each elongation cycle is followed by a series of reduction, dehydration, and further reduction steps to form a saturated acyl chain.
Termination: Once the desired chain length (in this case, a total of nine carbons) is achieved, the fatty acid is released from the FAS complex.
The enzymes involved in this pathway are central to bacterial metabolism and have been extensively studied.
| Enzyme/System | Role in Hypothetical Biosynthesis |
| Branched-chain aminotransferase (BCAT) | Catalyzes the initial transamination of a precursor amino acid to its corresponding α-keto acid. nih.gov |
| Branched-chain α-keto acid decarboxylase (BCKA) | Responsible for the decarboxylation of the α-keto acid to produce the acyl-CoA primer. wikipedia.org |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to the growing fatty acid chain. nih.gov |
| Acyl-CoA thioesterase | Catalyzes the final hydrolysis to release the free fatty acid from the acyl carrier protein. |
This hypothetical pathway highlights the modularity of natural biosynthetic machinery and suggests that novel branched-chain fatty acids could potentially be produced through synthetic biology approaches by engineering enzymes with altered substrate specificities.
Derivatization of this compound for Advanced Research Applications
The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatizations are crucial for creating molecules with tailored properties for applications in materials science, lubricants, and as molecular probes.
Esterification Reactions for Ester Analogues
Esterification is one of the most common and important reactions of carboxylic acids. The conversion of this compound to its ester analogues can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com
The general reaction is:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
For example, reacting this compound with an alcohol like 3,5,5-trimethylhexanol would yield 3,5,5-trimethylhexyl 3,4,4-trimethylhexanoate. nih.gov The process typically involves heating the reactants and removing the water as it forms to drive the equilibrium towards the product. Industrial processes may use catalysts like tin oxide or tetra-n-butyl titanate and involve steps for neutralization and purification to remove unreacted acid and catalyst residues. google.com
| Reaction | Reactants | Catalyst | Key Conditions |
| Fischer Esterification | This compound, Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄) | Heating, Removal of Water |
| Industrial Esterification | 3,5,5-Trimethylhexanoic acid, 1,4-cyclohexanedimethanol | Tin oxide | Heating to ~220°C under nitrogen, removal of water. |
| Steglich Esterification | This compound, Alcohol | DCC, DMAP | Room Temperature |
These ester analogues are valuable in various fields. For instance, polyol esters derived from branched-chain fatty acids are used as high-performance synthetic lubricants in the aviation and refrigeration industries due to their excellent thermal stability.
Amidation and Other Carboxylic Acid Functionalizations
Beyond esters, the carboxyl group can be converted into a variety of other functional groups. Amidation, the formation of an amide, is a key transformation. This is typically achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acyl halide or acyl anhydride, followed by reaction with an amine. Direct reaction between a carboxylic acid and an amine is possible but requires high temperatures to drive off water, which can be destructive to sensitive molecules.
Common coupling reagents used for amide bond formation under milder conditions include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine.
Other functionalizations include:
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3,4,4-trimethylhexanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Alpha-Halogenation: The Hell-Volhard-Zelinsky reaction can be used to introduce a halogen (Br or Cl) at the alpha-position (C2) of the carboxylic acid.
These transformations significantly expand the chemical space accessible from this compound, enabling its use as a building block in the synthesis of more complex molecules.
Formation of Acyl Halides for Subsequent Reactions
Acyl halides are highly reactive carboxylic acid derivatives that serve as important intermediates in organic synthesis. They are readily prepared from carboxylic acids by reaction with specific halogenating agents. The most common method for converting this compound to its corresponding acyl chloride would be treatment with thionyl chloride (SOCl₂).
The reaction proceeds as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed. Another common reagent is oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF).
Once formed, 3,4,4-trimethylhexanoyl chloride can be used in a variety of subsequent reactions, including:
Friedel-Crafts Acylation: To attach the acyl group to an aromatic ring.
Amide Synthesis: Rapid reaction with primary or secondary amines to form amides.
Ester Synthesis: Reaction with alcohols to form esters, often under milder conditions than direct esterification.
The high reactivity of acyl halides makes them indispensable intermediates for the synthesis of a wide range of derivatives.
Green Chemistry and Sustainable Synthetic Approaches for Branched-Chain Fatty Acids
The chemical industry's growing focus on sustainability has driven the development of greener synthetic routes for valuable chemicals, including branched-chain fatty acids. researchgate.net Traditional methods often rely on petrochemical feedstocks and harsh reaction conditions.
Modern, sustainable approaches focus on two main areas:
Use of Bio-based Feedstocks: Utilizing natural fats and oils as starting materials. Linear unsaturated fatty acids, such as oleic acid from vegetable oils, can be catalytically isomerized to produce branched-chain structures. researchgate.net This process often uses solid acid catalysts like zeolites, which are reusable and reduce waste. The isomerization is thought to proceed through carbocation intermediates within the catalyst's pores. researchgate.net
Biocatalysis and Fermentation: Engineering microorganisms to produce specific branched-chain fatty acids directly from simple sugars. As outlined in the hypothetical biosynthetic pathway, manipulating the substrate specificity of enzymes in the fatty acid synthesis pathway can direct the organism to produce non-natural or specific branched structures. This approach avoids the use of toxic reagents and solvents and can be performed under mild conditions.
Catalytic processes have been developed to convert linear fatty acids into branched ones with high yields. researchgate.net These methods are driven by the industrial demand for branched-chain fatty acids, which offer enhanced properties like higher solubility and improved oxidative stability for applications in lubricants and surfactants. researchgate.net
| Approach | Principle | Advantages |
| Catalytic Isomerization | Isomerization of linear unsaturated fatty acids (e.g., oleic acid) over solid acid catalysts (e.g., zeolites). researchgate.net | Utilizes renewable feedstocks, reusable catalysts, high yields. researchgate.net |
| Biocatalysis/Fermentation | Engineered microorganisms produce specific branched-chain fatty acids from renewable sources like glucose. | Environmentally benign conditions, high specificity, potential for novel structures. |
| Chemo-enzymatic Synthesis | Combination of chemical steps and enzymatic catalysis to leverage the benefits of both approaches. | Can overcome limitations of purely chemical or biological routes. |
These green chemistry principles offer a pathway to the sustainable production of this compound and other branched-chain fatty acids, reducing the environmental footprint of their manufacturing processes.
Analytical Methodologies for Characterizing 3,4,4 Trimethylhexanoic Acid
Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods provide fundamental information about the molecular structure of 3,4,4-trimethylhexanoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the methyl, methylene, and methine protons, with their chemical shifts and splitting patterns providing key structural insights.
¹³C NMR Spectroscopy: This method reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, distinct peaks would correspond to the carboxylic acid carbon, the quaternary carbon, and the various methyl, methylene, and methine carbons in the aliphatic chain.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by showing correlations between coupled protons (in COSY) or between protons and their directly attached carbons (in HSQC). These experiments are invaluable for definitively assigning the signals observed in the 1D spectra to specific atoms within the this compound molecule.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (COOH) | - | ~180 |
| C2 (CH₂) | ~2.2-2.4 | ~40-45 |
| C3 (CH) | ~1.8-2.0 | ~35-40 |
| C4 (C) | - | ~35-40 |
| C5 (CH₂) | ~1.2-1.4 | ~30-35 |
| C6 (CH₃) | ~0.8-1.0 | ~10-15 |
| C3-CH₃ | ~0.9-1.1 | ~15-20 |
| C4-CH₃ (x2) | ~0.8-1.0 | ~25-30 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. It measures the mass-to-charge ratio (m/z) of the molecule and its fragments to several decimal places, allowing for the calculation of a unique elemental formula.
HRMS can distinguish this compound from other isomers with the same nominal mass. The fragmentation pattern observed in the mass spectrum, generated by techniques such as electron ionization (EI), provides further structural information, as the molecule breaks apart in a predictable manner. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For this compound (C₉H₁₈O₂), the predicted monoisotopic mass is approximately 158.1307 Da. uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 159.13796 |
| [M+Na]⁺ | 181.11990 |
| [M-H]⁻ | 157.12340 |
| [M+NH₄]⁺ | 176.16450 |
| [M+K]⁺ | 197.09384 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. rsc.org Both methods probe the vibrational modes of the molecule's bonds.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. cdnsciencepub.com The C-H stretching vibrations of the alkyl groups appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy also provides information on these functional groups. The C=O stretch is typically a strong band in the Raman spectrum as well. ias.ac.in Raman spectroscopy can be particularly useful for studying the carbon backbone of the molecule. acs.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
Chromatographic Separation and Quantification Strategies
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification. These methods are often coupled with mass spectrometry for enhanced sensitivity and specificity.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification.
To improve volatility and chromatographic peak shape, this compound is often derivatized before GC-MS analysis, for instance, by converting it to its trimethylsilyl (B98337) (TMS) ester. This derivatization reduces the polarity of the carboxylic acid group. GC-MS is highly effective for determining the purity of a sample of this compound and for confirming its identity by comparing its retention time and mass spectrum to that of a known standard.
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile and more polar compounds, making it suitable for the direct analysis of this compound, often without the need for derivatization. nih.gov However, for trace analysis of short-chain fatty acids, derivatization is sometimes employed to enhance ionization efficiency and chromatographic retention. nih.govshimadzu.com
In LC-MS, the compound is separated in the liquid phase on a column, typically a reversed-phase column, before being introduced into the mass spectrometer. LC-MS is particularly valuable for analyzing this compound in complex biological or environmental samples where very low detection limits are required. frontiersin.orgcreative-proteomics.com The high sensitivity and selectivity of LC-MS, especially when using tandem mass spectrometry (MS/MS), allow for the accurate quantification of this compound even at trace levels. unimi.it
Chiral Separation Techniques for Enantiomeric Resolution
This compound possesses a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and individual quantification crucial in many fields. Since enantiomers have identical physical and chemical properties in an achiral environment, their resolution requires a chiral environment, which is typically achieved through specialized chromatographic or electrophoretic methods.
Gas Chromatography (GC) with Chiral Stationary Phases (CSPs): Chiral GC is a powerful tool for separating volatile enantiomers. chromatographyonline.com The primary approach involves the use of capillary columns coated with a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are by far the most common and versatile CSPs for this purpose. chromatographyonline.comresearchgate.net These cyclic oligosaccharides create chiral cavities into which one enantiomer fits preferentially over the other, leading to different retention times and, thus, separation. For a branched-chain carboxylic acid like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is typically required before GC analysis.
Table 1: Common Cyclodextrin-Based Chiral Stationary Phases for GC
| CSP Derivative | Common Applications | Selectivity Principle |
|---|---|---|
| Permethylated β-cyclodextrin | Broad utility for many compound classes, including acids, alcohols, and lactones. chromatographyonline.com | Inclusion complexation and surface interactions. |
| Diacetylated β-cyclodextrin | Separation of various chiral compounds. | Enhanced interaction through hydrogen bonding and dipole-dipole forces. |
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases: HPLC offers another robust platform for enantiomeric resolution, which can be performed directly or indirectly.
Direct Separation: This involves using a column packed with a CSP. For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX), are particularly effective. chiraltech.com The separation mechanism relies on ion-pairing between the anionic carboxylate group of the acid and the positively charged chiral selector, supplemented by other interactions like hydrogen bonding and steric repulsion. chiraltech.com
Indirect Separation: This method involves derivatizing the carboxylic acid with a chiral reagent to form a pair of diastereomers. tandfonline.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, such as a reversed-phase C18 (ODS) column. tandfonline.com Chiral fluorescent reagents can be used to enable highly sensitive detection. tandfonline.com
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is well-suited for resolving charged chiral molecules. For carboxylic acids, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (running buffer). mdpi.com Modified cyclodextrins, both neutral (like hydroxypropyl-β-cyclodextrin) and charged (like sulfated-β-cyclodextrin), are the most widely used chiral selectors in CE. nih.govresearchgate.net The differential interaction of the enantiomers with the cyclodextrin in the electric field leads to different electrophoretic mobilities and successful separation. mdpi.com
Optimization of Sample Preparation and Matrix Effects in Complex Samples
Analyzing this compound in complex biological (e.g., plasma, urine, feces) or environmental (e.g., water, soil) matrices presents significant challenges. nih.govresearchgate.net The low concentration of the analyte, combined with the presence of interfering substances (the sample matrix), can lead to inaccurate quantification and signal suppression or enhancement, known as matrix effects. Therefore, an optimized sample preparation protocol is essential to extract, clean up, and enrich the analyte before instrumental analysis.
Extraction and Enrichment Protocols from Various Matrices
The goal of extraction is to efficiently isolate the target acid from the sample matrix while removing as many interfering components as possible. The choice of technique depends on the matrix, the analyte's concentration, and its physicochemical properties.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For carboxylic acids, sample pH is a critical parameter. The aqueous sample is typically acidified to a pH below the acid's pKa (typically < 4) to ensure it is in its protonated, non-ionized form, which is more soluble in organic solvents. researchgate.netmdpi.com A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) is often used for extraction. researchgate.net
Solid-Phase Extraction (SPE): SPE is a more modern and selective technique that involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com Interfering compounds may pass through the cartridge while the analyte is retained, or vice-versa. The analyte is then eluted with a small volume of a suitable solvent. For short-chain fatty acids, polymer-based sorbents (e.g., Bond Elut Plexa) have been shown to provide efficient extraction from fecal samples without prior derivatization. mdpi.com Anion-exchange SPE can also be used to retain the negatively charged carboxylate form of the acid.
Table 2: Comparison of Extraction Techniques for Short-Chain Fatty Acids
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids. | Partitioning between a solid and a liquid phase. |
| Pros | Simple, inexpensive, high capacity. | High selectivity, high recovery, smaller solvent volumes, easily automated. mdpi.com |
| Cons | Can be labor-intensive, may form emulsions, uses larger solvent volumes. nih.gov | Higher cost per sample, potential for sorbent-analyte irreversible binding. |
| Typical Solvents/Sorbents | Hexane, diethyl ether, MTBE, chloroform. researchgate.net | Polymer-based sorbents, anion-exchangers, reversed-phase (C8, C18). |
| Common Matrices | Biological fluids, fermentation broths, water. mdpi.com | Biological fluids, environmental samples, food. mdpi.com |
Derivatization Strategies for Enhanced Detectability and Separation
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For carboxylic acids like this compound, derivatization is often employed to increase volatility for GC analysis or to enhance detection sensitivity in chromatography. researchgate.netcolostate.edu
Derivatization for Gas Chromatography (GC): Because of its polar carboxyl group, this compound has low volatility and exhibits poor peak shape in GC. To overcome this, it is converted into a less polar and more volatile derivative.
Esterification: This is the most common approach, converting the carboxylic acid into an ester, typically a methyl ester (FAME). This can be achieved using reagents such as boron trifluoride (BF3) in methanol, or diazomethane (B1218177) (which is effective but highly toxic and explosive). colostate.edu
Silylation: This method replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used and highly effective, often requiring heating to complete the reaction. researchgate.netusherbrooke.ca
Derivatization for Enhanced Detection: Derivatization can also be used to introduce a chromophore (for UV detection) or a fluorophore (for fluorescence detection) for HPLC analysis. For mass spectrometry, particularly LC-MS, derivatization can improve ionization efficiency. For instance, labeling the carboxylic acid with a reagent containing a tertiary amine group, such as 2-dimethylaminoethylamine (DMED), introduces a permanent positive charge. nih.gov This allows for highly sensitive detection in the positive electrospray ionization mode (ESI+), which can be orders of magnitude more sensitive than detection in the negative mode for underivatized acids. nih.gov
Table 3: Summary of Common Derivatization Strategies for Carboxylic Acids
| Reagent/Method | Derivative Formed | Analytical Technique | Advantage |
|---|---|---|---|
| BF3 in Methanol | Methyl Ester (FAME) | GC-MS, GC-FID | Increases volatility and thermal stability. colostate.edu |
| BSTFA | Trimethylsilyl (TMS) Ester | GC-MS, GC-FID | Increases volatility, produces characteristic mass spectra. usherbrooke.ca |
| PFBBr (Pentafluorobenzyl Bromide) | Pentafluorobenzyl (PFB) Ester | GC-ECD, GC-MS (NCI) | Creates a derivative highly sensitive to Electron Capture Detection (ECD). researchgate.net |
Hypothetical Biological and Biochemical Roles of 3,4,4 Trimethylhexanoic Acid
In Silico Predictions of Metabolic Pathways for Branched-Chain Fatty Acids
In silico analysis, which involves computer-based modeling and simulation, is a powerful tool for predicting the metabolic fate of novel compounds. nih.govresearchgate.net By using kinetic modeling and comparing the compound's structure to known substrates of metabolic enzymes, it is possible to generate hypotheses about its potential pathways. news-medical.netbiorxiv.org For 3,4,4-trimethylhexanoic acid, these models can help predict its susceptibility to various oxidative pathways and its interaction with key metabolic enzymes, guiding future experimental validation. researchgate.net
Beta-oxidation is the principal catabolic process for breaking down straight-chain fatty acids into acetyl-CoA. wikipedia.org This process occurs in the mitochondria and involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.orgutah.edu However, the presence of methyl groups on the carbon chain can hinder or completely block this pathway. nih.govnih.gov
In the case of this compound, the methyl group at the C3 position (the beta-carbon) presents a steric hindrance that prevents the formation of the double bond required in the first step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase. nih.govsmpdb.ca This is analogous to the metabolism of phytanic acid, a well-studied BCFA where the β-methyl group makes it resistant to direct beta-oxidation. nih.govbyjus.com Therefore, it is predicted that this compound cannot be directly metabolized through the conventional beta-oxidation pathway.
Given the blockage of beta-oxidation, alternative metabolic routes must be considered.
Alpha-Oxidation : This pathway is primarily utilized for the catabolism of β-methylated fatty acids and occurs within the peroxisomes. wikipedia.orgbiochemden.com Alpha-oxidation involves the removal of a single carbon from the carboxyl end of the fatty acid. wikipedia.org In this process, the original fatty acid is hydroxylated at the alpha-carbon, followed by decarboxylation, yielding a fatty acid that is one carbon shorter. byjus.com This new, shorter fatty acid may no longer have a methyl group at the beta position, allowing it to subsequently enter the beta-oxidation pathway. byjus.commicrobenotes.com It is highly probable that this compound would first undergo alpha-oxidation to remove the initial carboxyl carbon, resolving the β-methyl branch issue and allowing further degradation. nih.gov
Omega-Oxidation : This is typically a minor fatty acid metabolism pathway that occurs in the endoplasmic reticulum. byjus.comallen.in It involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.org The process begins with the hydroxylation of the ω-carbon, followed by further oxidation to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.org This pathway generally becomes more active when beta-oxidation is impaired. allen.inyoutube.com While possible, omega-oxidation is considered a less likely primary route for this compound compared to alpha-oxidation, but it may play a secondary role. jst.go.jp
Table 1: Comparison of Potential Oxidative Pathways for this compound
| Metabolic Pathway | Cellular Location | Predicted Role in this compound Metabolism | Key Features |
|---|---|---|---|
| Beta-Oxidation | Mitochondria | Blocked due to methyl group at the β-carbon (C3). | Primary pathway for straight-chain fatty acids. wikipedia.org |
| Alpha-Oxidation | Peroxisomes | Highly likely initial pathway to bypass the β-methyl branch. byjus.combiochemden.com | Removes one carbon from the carboxyl end. wikipedia.org |
| Omega-Oxidation | Endoplasmic Reticulum | Possible, but likely a minor or secondary pathway. allen.in | Oxidizes the carbon furthest from the carboxyl group. wikipedia.org |
Analogous Enzyme Interactions and Substrate Specificity Studies
The interaction of this compound with metabolic enzymes can be inferred by studying how these enzymes interact with structurally similar molecules.
Lipases and esterases are hydrolase enzymes that catalyze the cleavage of ester bonds, such as those found in triglycerides and other fatty acid esters. nih.govnottingham.ac.ukbyjus.com The specificity of these enzymes is influenced by the structure of both the fatty acid and the alcohol component of the ester. nottingham.ac.uk By analogy to other highly branched fatty acid esters, it can be hypothesized that esters of this compound would be relatively resistant to hydrolysis by common lipases. The bulky trimethyl structure near the carboxyl group could create significant steric hindrance, preventing the ester from fitting properly into the active site of many lipases and esterases. nih.gov This could result in a slower rate of hydrolysis compared to esters of straight-chain fatty acids. However, some lipases exhibit broad substrate specificity and might be capable of hydrolyzing these esters, albeit potentially at a reduced efficiency. researchgate.net
Acyl-CoA Synthetases : The first step in most fatty acid metabolic pathways is activation, which involves the attachment of coenzyme A (CoA) to the fatty acid's carboxyl group. This reaction is catalyzed by acyl-CoA synthetases (ACSs). nih.govacs.org These enzymes exhibit specificity for fatty acids of different chain lengths and structures. nih.govacs.org For this compound to be metabolized, it must first be converted to 3,4,4-trimethylhexanoyl-CoA. It is plausible that a specific ACS, likely one that processes other branched-chain or medium-chain fatty acids, would recognize and activate this molecule. acs.orgsicb.org
Acyl-CoA Dehydrogenases : These enzymes catalyze the first step of beta-oxidation and are known for their specificity based on the length of the fatty acyl chain (e.g., short-chain, medium-chain, long-chain, and very-long-chain acyl-CoA dehydrogenases). utah.edunih.govresearchgate.net As discussed, the β-methyl group of this compound would prevent it from being a suitable substrate for the dehydrogenases that initiate beta-oxidation. escholarship.org However, after a potential initial round of alpha-oxidation, the resulting molecule (2,3,3-trimethylpentanoic acid) would still possess a β-methyl group, suggesting that further rounds of alpha-oxidation might be necessary before it could become a substrate for a branched-chain-specific acyl-CoA dehydrogenase or enter the standard beta-oxidation cycle. escholarship.orgnih.gov
Potential for Biosynthesis in Biological Systems (by analogy to other Branched-Chain Fatty Acids)
The biosynthesis of BCFAs is distinct from that of straight-chain fatty acids. In many bacteria, the synthesis of BCFAs is initiated using short, branched-chain acyl-CoA primers. wikipedia.org These primers are typically derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. researchgate.netfrontiersin.org
For instance, the degradation of isoleucine produces 2-methylbutyryl-CoA, which can serve as a primer for fatty acid synthase to create anteiso-series BCFAs (with a methyl branch on the antepenultimate carbon). Similarly, leucine and valine degradation can yield primers for iso-series BCFAs (with a methyl branch on the penultimate carbon). wikipedia.org
By analogy, a hypothetical biosynthetic pathway for this compound could exist. It would likely require a unique, branched-chain primer derived from a modified amino acid or another metabolic intermediate. The synthesis would then proceed via the fatty acid synthase (FAS) complex, which would elongate this primer. nih.gov The specific arrangement of methyl groups suggests a complex biosynthetic origin that may involve specialized enzymes capable of introducing methyl groups during the elongation process, possibly using S-adenosyl methionine as a methyl donor, or by utilizing methylmalonyl-CoA as an extender unit instead of malonyl-CoA. nih.govresearchgate.net
From Branched-Chain Amino Acid Precursors in Microorganisms
It is hypothesized that this compound, like other BCFAs, could be synthesized by various microorganisms. The biosynthetic pathways for BCFAs in bacteria typically utilize branched-chain amino acids—such as leucine, isoleucine, and valine—as precursors. These amino acids are first converted into their corresponding α-keto acids. Subsequently, these α-keto acids can be used to initiate fatty acid synthesis, resulting in the formation of BCFAs.
In this proposed pathway, the carbon skeleton of the branched-chain amino acid provides the initial branched structure of the fatty acid. For instance, the catabolism of branched-chain amino acids generates branched short-chain fatty acids like isobutyric acid and isovaleric acid. These can then serve as primers for the synthesis of longer-chain BCFAs. The presence of BCFAs in the cell membranes of bacteria is crucial for maintaining membrane fluidity and function.
Trace Presence or Metabolite Status in Mammalian Systems (Hypothetical)
The presence of this compound in mammalian systems is likely to be in trace amounts and would primarily be of exogenous origin. Mammals are not known to synthesize BCFAs de novo in significant quantities. Instead, these fatty acids are typically acquired through the diet. Foods derived from ruminants, such as meat and dairy, are notable sources of BCFAs, which are produced by the microorganisms residing in the rumen. Fermented foods are another potential dietary source.
Once ingested, this compound would likely be absorbed in the gastrointestinal tract and incorporated into various lipid pools. It could potentially be found in tissues and fluids, although its concentration would be expected to be considerably lower than that of straight-chain fatty acids. Its role as a metabolite would depend on its interaction with cellular metabolic pathways, which are discussed in the following sections.
Mechanistic Investigations into Cellular Pathways (Hypothetical)
While direct experimental evidence for the cellular effects of this compound is scarce, its potential mechanisms of action can be inferred from studies on other BCFAs. These compounds are not merely structural components but are also bioactive molecules that can influence metabolic and signaling pathways.
Potential Modulatory Effects on Lipid Metabolism and Energy Homeostasis (by analogy to BCFAs)
By analogy to other BCFAs, this compound could play a role in the regulation of lipid metabolism and energy balance. Research has indicated that BCFAs can influence the expression and activity of key enzymes involved in fatty acid synthesis and oxidation. For instance, some BCFAs have been shown to downregulate the expression of enzymes responsible for lipid synthesis, while promoting the expression of enzymes involved in the breakdown of fatty acids for energy. oup.com
The potential effects of this compound on lipid metabolism could include:
Inhibition of Lipogenesis : Some branched short-chain fatty acids have been observed to inhibit both basal and insulin-stimulated lipogenesis in adipocytes. nih.gov
Modulation of Lipolysis : BCFAs have also been shown to affect the process of lipolysis, the breakdown of stored fats. nih.gov
These modulatory effects on lipid metabolism suggest that BCFAs, and hypothetically this compound, could contribute to the maintenance of energy homeostasis.
Inferred Influence on Gene Expression through Receptor Activation (e.g., PPARs, by analogy)
A significant mechanism through which fatty acids exert their biological effects is by acting as ligands for nuclear receptors, which are proteins that regulate gene expression. Peroxisome proliferator-activated receptors (PPARs) are a key family of nuclear receptors that play a crucial role in lipid and glucose metabolism. mdpi.com
It is plausible that this compound, or more likely its CoA thioester, could function as a ligand for PPARs, particularly PPARα. nih.gov The activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid uptake, transport, and oxidation in tissues with high metabolic rates, such as the liver. mdpi.comnih.gov Studies have demonstrated that certain BCFAs and their CoA derivatives are potent activators of PPARα. nih.govnih.gov The binding of these ligands to PPARα induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the initiation of gene transcription. nih.gov
The inferred influence of this compound on gene expression via PPAR activation could have significant implications for cellular and whole-body energy homeostasis. mdpi.com
Environmental Occurrence, Fate, and Transformation of 3,4,4 Trimethylhexanoic Acid
Predicted Environmental Distribution and Partitioning
The distribution of 3,4,4-trimethylhexanoic acid in the environment can be predicted using models that consider its tendency to partition between air, water, soil, and sediment. These predictions are crucial for assessing potential exposure and environmental risk.
Fugacity models are thermodynamic tools used to predict the distribution of a chemical among various environmental compartments at equilibrium. trentu.catrentu.ca Fugacity represents a chemical's "escaping tendency" from a particular phase; at equilibrium, the fugacity of a chemical is uniform across all phases. uni.lu These models require specific physicochemical input data for the compound of interest, such as molecular mass, water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow). trentu.catrentu.ca
| Property | Value | Implication for Environmental Partitioning |
|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | Used to calculate molecular weight. |
| Molecular Weight | 158.24 g/mol | Basic input for concentration calculations. atamanchemicals.com |
| Vapor Pressure | 0.0057 mmHg (0.76 Pa) at 25°C | Low vapor pressure suggests limited partitioning into the atmosphere from water or soil. atamanchemicals.com |
| Water Solubility | 700 mg/L at 20°C | Moderate solubility indicates it will be present in the aqueous phase. chemicalbook.com |
| Log Kow (Octanol-Water Partition Coefficient) | 3.2 at 25°C | Indicates a moderate potential to bioaccumulate in organisms and sorb to organic matter in soil and sediment. chemicalbook.com |
| pKa (Acid Dissociation Constant) | ~4.8 (Predicted) | Suggests the compound will exist predominantly as an anion in typical environmental waters (pH 6-9), affecting its solubility and sorption. chemicalbook.com |
Based on these analogous properties, a Level I fugacity model would predict that this compound would primarily partition into soil and water, with a smaller fraction in sediment and a negligible amount in the atmosphere due to its low vapor pressure.
The sorption and desorption behavior of this compound dictates its mobility in soil and its bioavailability in aquatic systems. As a carboxylic acid, its interaction with soil and sediment is highly dependent on the environmental pH. ecetoc.org
The acid dissociation constant (pKa) of the compound is predicted to be around 4.8. chemicalbook.com In environments with a pH below its pKa, the acid will be in its neutral, protonated form, which is more hydrophobic. In this state, it is more likely to sorb to soil organic matter. Conversely, in most natural soils and surface waters where the pH is typically between 6 and 9, the compound will exist predominantly in its deprotonated, anionic form (carboxylate). researchgate.net This anionic form is more water-soluble and exhibits weaker sorption to negatively charged soil particles and organic matter, leading to greater mobility in the subsurface environment and higher concentrations in the aqueous phase. ecetoc.org
The moderate hydrophobicity of the neutral molecule, indicated by a predicted Log Kow of 2.8 for this compound, suggests that in acidic soils with high organic carbon content, sorption could be a significant process. uni.lu However, in neutral to alkaline conditions, repulsion between the carboxylate anion and negatively charged soil surfaces (clays, organic matter) would limit sorption, making it prone to leaching into groundwater.
Bioaccumulation Potential in Aquatic and Terrestrial Organisms (by analogy)
Assessment of Bioconcentration Factors (BCF)
The Bioconcentration Factor (BCF) is a key metric used to assess the potential of a substance to accumulate in an aquatic organism directly from the water. It is the ratio of the concentration of the chemical in an organism to the concentration of the chemical in the surrounding water at steady state. A high BCF value suggests a significant potential for the chemical to be stored in the tissues of aquatic organisms.
In the absence of specific BCF data for this compound, data for its isomers and analogues can provide valuable insights. For instance, calculated BCF values for the isomeric compound 3,5,5-trimethylhexanoic acid are available and are dependent on the pH of the surrounding water. This pH dependence is a critical factor for ionizable organic compounds like carboxylic acids. At a lower pH (5.5), the acid is less ionized, making it more lipophilic and thus more likely to bioconcentrate. Conversely, at a higher pH (7.4), the acid is more ionized, increasing its water solubility and reducing its tendency to partition into the fatty tissues of organisms.
| pH | Calculated BCF |
|---|---|
| 5.5 | 27.89 |
| 7.4 | 1 |
For comparison, the straight-chain C9 carboxylic acid, nonanoic acid , has a reported bioconcentration factor of 230. However, it is also noted that for fatty acids like nonanoic acid, bioaccumulation is not expected to be a significant concern due to their rapid metabolism in organisms.
Based on these analogies, the bioaccumulation potential of this compound is likely to be low to moderate. Its branched structure might influence its uptake and metabolism compared to a straight-chain acid. The degree of ionization, dictated by the environmental pH, will be a crucial factor in determining its actual bioconcentration in aquatic environments.
Modeling of Biomagnification Potential in Food Chains
Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This typically occurs for substances that are persistent, bioaccumulative, and not easily metabolized. The potential for a chemical to biomagnify is often assessed using food chain models and is quantified by the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying.
Specific biomagnification models for this compound have not been identified in the scientific literature. However, the principles of biomagnification modeling can be applied by analogy to estimate its potential behavior in food chains.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are computational tools that predict the properties of a chemical based on its molecular structure. For bioaccumulation, QSARs often use the octanol-water partition coefficient (Kow) as a key descriptor of a chemical's hydrophobicity and, by extension, its potential to accumulate in fatty tissues. While a specific QSAR for the biomagnification of branched-chain carboxylic acids is not available, general models indicate that substances with high Kow values and resistance to metabolic degradation are more likely to biomagnify. The predicted log Kow for isomers like 3,5,5-trimethylhexanoic acid is around 3.25, which is in a range where bioaccumulation is possible, but significant biomagnification is less likely compared to more hydrophobic compounds.
Bioenergetics-Based Models:
These models simulate the uptake and elimination of chemicals in an organism based on its energy expenditure, including rates of respiration, food consumption, growth, and metabolism. For a substance to biomagnify, the rate of uptake from the diet must exceed the rate of elimination (through excretion, metabolic transformation, and growth dilution).
For this compound, its potential for biomagnification would be influenced by:
Metabolic Transformation: As a fatty acid, it is expected to be metabolized by organisms for energy. The extent and rate of this metabolism are critical. If the compound is readily metabolized, its potential for biomagnification will be low. The branched structure of this compound may affect the rate of metabolic breakdown compared to straight-chain fatty acids.
Physicochemical Properties: Its moderate hydrophobicity suggests that partitioning into tissues will occur, but perhaps not to the extent seen with highly persistent organic pollutants.
By analogy with other carboxylic acids, such as perfluorinated carboxylic acids (PFCAs), the trophic magnification potential is influenced by the chain length and functional groups. While structurally different, studies on PFCAs demonstrate that even for ionizable acids, biomagnification can occur. However, short-chain and branched-chain compounds generally exhibit lower biomagnification potential than their long-chain, straight-chain counterparts.
Theoretical and Computational Studies of 3,4,4 Trimethylhexanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure and dynamic behavior of 3,4,4-trimethylhexanoic acid. By understanding its preferred conformations and electronic properties, we can infer its reactivity and potential for intermolecular interactions.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure of this compound. These calculations can predict various molecular properties, including orbital energies, partial charges, and bond dissociation energies. For instance, methods like B3P86 have been shown to accurately compute C-COOH bond dissociation energies for carboxylic acids iphy.ac.cn.
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting its chemical reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability. A larger energy gap generally suggests lower reactivity. The distribution of electron density, influenced by the electron-withdrawing carboxylic acid group and the electron-donating alkyl groups, dictates the sites susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values based on typical results for similar branched-chain carboxylic acids and are for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -10.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 12.0 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.8 D | Influences solubility and intermolecular forces. |
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior in different environments, such as in a vacuum or in a solvent. Ab initio molecular dynamics (AIMD) can be particularly useful for assessing the conformations of carboxylic acids, as it accounts for complex intermolecular interactions that can stabilize different conformers nih.gov.
Due to the presence of multiple single bonds in its carbon backbone, this compound can adopt numerous conformations. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or enzyme active site. The flexibility of the alkyl chain and the orientation of the carboxyl group are key determinants of its interaction potential. For example, simulations of similar fatty acids have been used to understand their extraction and phase separation behavior nih.gov.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools used to predict the biological activities and physicochemical properties of chemicals based on their molecular structures. These models are particularly valuable for assessing the potential impact of compounds for which limited experimental data exists ecetoc.orgrsc.org.
QSPR models can be developed to predict key physicochemical properties of this compound that influence its environmental fate and bioavailability. Properties such as the octanol-water partition coefficient (logP), water solubility, and vapor pressure are critical for understanding how the compound will distribute in the environment. For aliphatic carboxylic acids, QSAR models have been successfully used to predict properties like toxicity based on hydrophobicity (log Kow) nih.govresearchgate.net.
Table 2: Predicted Physicochemical Properties of this compound using QSPR Models (Note: These are hypothetical values based on general QSPR models for aliphatic carboxylic acids.)
| Property | Predicted Value | Relevance |
| logP (Octanol-Water Partition Coefficient) | 2.8 | Indicates potential for bioaccumulation. |
| Water Solubility | 0.5 g/L | Affects environmental transport and bioavailability. |
| Boiling Point | 240 °C | Influences its state in the environment. |
| Vapor Pressure | 0.01 mmHg at 25°C | Determines its volatility. |
While no specific biological activities have been documented for this compound, QSAR models can be employed to hypothesize potential activities based on its structural similarity to other compounds. By comparing its molecular descriptors to those of molecules with known biological effects, it is possible to screen for potential interactions with various biological targets. For instance, QSAR models for toxicity in organisms like Tetrahymena pyriformis have been established for carboxylic acids, often correlating with descriptors like log Kow and the energy of the lowest unoccupied molecular orbital (ELUMO) nih.gov.
Docking Studies with Analogous Enzyme Active Sites or Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme active site nih.gov. This method is instrumental in drug discovery and for understanding potential biological interactions mdpi.com. Although specific targets for this compound are not established, docking studies can be performed with enzymes that process similar fatty acid-like molecules, such as fatty acid binding proteins (FABPs) or desaturases nih.govbiorxiv.orgbiorxiv.orgnih.gov.
These studies would involve building a 3D model of this compound and "docking" it into the active site of a target protein. The docking algorithm would then predict the most likely binding pose and estimate the binding affinity. The results could reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, and hydrophobic interactions between the alkyl chain and nonpolar residues in the binding pocket. Such studies on analogous fatty acids have provided insights into their binding mechanisms and selectivity mdpi.com.
Table 3: Hypothetical Docking Study Results for this compound with a Fatty Acid Binding Protein (Note: This table is illustrative and based on typical results from docking studies of similar ligands.)
| Parameter | Predicted Outcome | Implication |
| Binding Affinity (ΔG) | -6.5 kcal/mol | Suggests a moderate and potentially stable interaction. |
| Key Interacting Residues | Arg129, Tyr131, Phe57 | Carboxyl group forms hydrogen bonds; alkyl chain fits into a hydrophobic pocket. |
| Predicted Binding Pose | Carboxyl group oriented towards the solvent-exposed opening of the binding cavity. | Provides a hypothesis for the specific molecular interactions driving the binding. |
Predictive Spectroscopic Property Calculations and Experimental Validation Strategies
The structural elucidation of novel or sparsely studied compounds like this compound heavily relies on a synergistic approach combining theoretical predictions with experimental verification. Computational chemistry offers powerful tools to predict the spectroscopic properties of a molecule before its synthesis or isolation, providing a theoretical framework that can guide and confirm experimental findings. This section details the common computational methods used to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of this compound and outlines the strategies for their experimental validation.
Predictive Spectroscopic Calculations
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of organic molecules. nih.govnih.govmdpi.com These calculations provide insights into the electronic and vibrational states of the molecule, which directly correlate with the signals observed in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The prediction of proton NMR spectra involves calculating the magnetic shielding tensors for each hydrogen atom in the molecule. github.ioescholarship.org These values are then converted into chemical shifts (δ), typically reported in parts per million (ppm), by referencing them against a standard compound like tetramethylsilane (TMS). mdpi.com For this compound, computational models would predict distinct signals for the protons on the ethyl group, the methyl group at position 3, the methylene group at position 2, and the acidic proton of the carboxyl group. The predicted chemical shifts are influenced by the electronic environment of each proton. For instance, the acidic proton is expected to have a significantly downfield chemical shift, often above 10 ppm, due to deshielding. libretexts.org
¹³C NMR Spectroscopy: Similarly, ¹³C NMR chemical shifts are predicted by calculating the isotropic magnetic shielding of each carbon atom. dntb.gov.uanih.gov The carboxyl carbon is characteristically found at the downfield end of the spectrum (around 170-185 ppm). libretexts.org The quaternary carbon at position 4 and the other methyl and methylene carbons would each have distinct predicted chemical shifts, reflecting their unique positions within the molecular structure.
Infrared (IR) Spectroscopy:
Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule's bonds. derpharmachemica.com These frequencies correspond to the absorption of infrared radiation, leading to the characteristic peaks in an IR spectrum. For this compound, key predicted vibrational modes would include:
A very broad O-H stretching band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com
A strong C=O stretching absorption from the carbonyl group, expected around 1700-1760 cm⁻¹. libretexts.orgechemi.com
C-H stretching vibrations from the alkyl groups, generally appearing in the 2850-3000 cm⁻¹ range. researchgate.net
A C-O stretching band between 1210-1320 cm⁻¹. orgchemboulder.com
Mass Spectrometry (MS):
Computational mass spectrometry can predict the mass-to-charge ratio (m/z) of the molecular ion and suggest likely fragmentation patterns. researchgate.netnih.gov For this compound (C₉H₁₈O₂), the predicted exact mass of the molecular ion [M]⁺ would be calculated based on the masses of its constituent isotopes. High-throughput computational methods can also simulate fragmentation pathways, which is crucial for interpreting the resulting mass spectrum. johnshopkins.edunih.gov
Detailed Research Findings: Predicted Spectroscopic Data
While experimental data for this compound is not widely available in the literature, computational methods provide the following predicted spectroscopic data. These predictions serve as a benchmark for future experimental work.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Calculated for a standard NMR solvent like CDCl₃ at a theoretical field strength.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -COOH | 10.0 - 12.0 | Singlet (broad) |
| -CH(3)- | 2.1 - 2.5 | Multiplet |
| -CH₂(2)- | 2.2 - 2.6 | Multiplet |
| -CH₂(5)- | 1.2 - 1.6 | Quartet |
| -CH₃(3a) | 1.0 - 1.2 | Doublet |
| -CH₃(4a, 4b) | 0.8 - 1.0 | Singlet |
| -CH₃(6) | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (1) | 175 - 185 |
| C(3) | 40 - 50 |
| C(2) | 35 - 45 |
| C(4) | 30 - 40 |
| C(5) | 25 - 35 |
| C(3a) | 15 - 25 |
| C(4a, 4b) | 20 - 30 |
| C(6) | 10 - 15 |
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, Sharp |
| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |
| C-O Stretch | 1210 - 1320 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₈O₂ |
| Monoisotopic Mass | 158.1307 u |
| [M+H]⁺ | 159.1380 m/z |
| [M+Na]⁺ | 181.1199 m/z |
| [M-H]⁻ | 157.1234 m/z |
Experimental Validation Strategies
The validation of these theoretical predictions is contingent upon obtaining an authentic sample of this compound for experimental analysis. The following spectroscopic techniques would be employed:
Acquisition of NMR Spectra: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃), and both ¹H and ¹³C NMR spectra would be recorded. The experimental chemical shifts, coupling constants, and multiplicities would be directly compared to the predicted values. nih.govoup.com Advanced 2D NMR techniques, such as COSY and HSQC, could be used to confirm the connectivity of protons and carbons, further validating the predicted structure.
Acquisition of IR Spectrum: An FT-IR spectrum of the compound would be obtained. The positions and shapes of the major absorption bands (O-H, C-H, C=O, C-O) would be compared with the computationally predicted vibrational frequencies. nih.govacs.orgstackexchange.com Minor discrepancies are expected due to factors like intermolecular hydrogen bonding in the experimental sample, which are often simplified in gas-phase theoretical calculations. derpharmachemica.com
Acquisition of Mass Spectrum: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. This experimental mass should closely match the predicted monoisotopic mass, confirming the elemental composition. nih.govresearchgate.net Tandem MS (MS/MS) experiments would be conducted to induce fragmentation, and the observed fragment ions would be compared to the computationally predicted fragmentation patterns to further confirm the molecule's structure. nih.gov
The convergence of the data from these experimental techniques with the predicted spectroscopic properties would provide a high degree of confidence in the structural assignment of this compound. Any significant deviations would prompt a re-evaluation of the computational models or suggest the presence of an unexpected isomer or impurity.
Applications and Future Research Directions of 3,4,4 Trimethylhexanoic Acid
Potential as a Synthetic Intermediate or Building Block in Organic Chemistry
The unique structural features of 3,4,4-trimethylhexanoic acid, namely its carboxylic acid functional group and sterically hindered branched alkyl chain, position it as a valuable intermediate in the synthesis of more complex molecules. Its utility in creating novel compounds with specific physical and chemical properties is an area ripe for exploration.
Carboxylic acids are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. General synthetic strategies, such as the hetero-Diels-Alder reaction, can be employed to construct pyran rings, and it is conceivable that this compound could serve as a precursor in such reactions. For instance, the Maitland-Japp reaction offers a pathway to highly functionalized dihydropyran-4-ones, which can be further converted to tetrahydropyran-4-ones core.ac.uk. While direct experimental evidence for the use of this compound in these specific reactions is not yet available, the principles of organic synthesis support its potential as a substrate. The synthesis of dihydropyran derivatives often involves multi-component reactions where a carboxylic acid or its derivative can be a key reactant frontiersin.orgnih.gov. The bulky trimethylhexyl group of this compound would be expected to impart unique solubility and conformational properties to the resulting heterocyclic structures.
By analogy to its structural isomer, 3,5,5-trimethylhexanoic acid, it is anticipated that esters of this compound could have significant industrial applications. Esters of 3,5,5-trimethylhexanoic acid are utilized in a variety of sectors due to their favorable physicochemical properties.
Polyol esters, synthesized from the reaction of carboxylic acids with polyhydric alcohols like neopentyl glycol, trimethylolpropane, and pentaerythritol, are particularly noteworthy. These esters are known for their excellent thermal and oxidative stability, low volatility, and high flash points, making them ideal for use as high-performance lubricants. For example, polyol esters are the preferred base fluid for jet turbine lubricants, compressor oils, and fire-resistant hydraulic fluids zslubes.com. The branched structure of the carboxylic acid contributes to low pour points, enhancing lubricant performance in cold conditions srce.hr. Given the structural similarity, esters derived from this compound are likely to exhibit comparable, if not uniquely advantageous, properties.
The table below outlines some of the key industrial applications of esters derived from the analogous 3,5,5-trimethylhexanoic acid, suggesting potential applications for esters of this compound.
| Application Area | Specific Use |
| Lubricants | Base fluid for synthetic lubricants, including jet turbine oils, compressor oils, and refrigeration oils. |
| Plasticizers | Enhances flexibility and durability of polymers such as PVC. |
| Coatings | Used in the synthesis of alkyd resins for paints and enamels. |
| Cosmetics | Incorporated into formulations as emollients to improve texture and stability. |
Furthermore, the physicochemical properties of these esters, such as viscosity and pour point, can be tailored by selecting different polyol and carboxylic acid combinations zslubes.comscilit.com. Research into the synthesis and characterization of polyol esters of this compound would be a logical next step to validate these potential applications.
Integration into Broader Branched-Chain Fatty Acid Research Frameworks
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse and significant roles in biological systems. nih.govmdpi.com These fatty acids are major components of bacterial cell membranes, where they are crucial for maintaining membrane fluidity and function lipotype.comcreative-proteomics.com. The primary dietary sources of BCFAs for humans are dairy products and ruminant meat. mdpi.com Emerging research indicates that BCFAs are not merely passive structural components but are bioactive molecules with potential health benefits, including anti-inflammatory, anti-cancer, and metabolic regulatory properties nih.govmdpi.com.
Future research on this compound should be integrated into these broader BCFAs research frameworks. Investigating its natural occurrence, metabolic pathways, and biological activities will contribute to a more comprehensive understanding of the roles of BCFAs in health and disease. For instance, studies could explore whether this compound is produced by specific gut microbes and its subsequent impact on host metabolism.
Advancements in Ultra-Trace Analytical Detection and Isomer Differentiation
A significant challenge in BCFAs research is the accurate detection and differentiation of various isomers, which can have distinct biological activities. The development of advanced analytical techniques is crucial for elucidating the specific roles of compounds like this compound.
Gas chromatography-mass spectrometry (GC-MS) following derivatization is a powerful tool for the simultaneous determination of BCFAs and other metabolites in biological samples. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of BCFAs. creative-proteomics.com These techniques can be optimized to differentiate between closely related isomers. Future analytical advancements could focus on developing methods with even lower limits of detection and enhanced isomeric resolution to accurately quantify this compound in complex biological matrices.
Exploration of Undiscovered Biological Roles in Diverse Organisms and Ecosystems
The biological roles of many BCFAs, including this compound, remain largely unexplored. Given that BCFAs are abundant in bacteria, investigating the presence and function of this compound in various microbial communities is a promising area of research. frontiersin.org For example, it could play a role in bacterial adaptation to different environmental conditions. frontiersin.org
Furthermore, gut microbiota-derived metabolites, including short-chain and branched-chain fatty acids, are known to influence host immunometabolism. nih.govnih.govmdpi.com Future studies could investigate whether this compound is produced by the gut microbiome and if it has any signaling functions that affect host physiology, such as immune cell regulation or energy metabolism. Understanding these roles could open up new possibilities for therapeutic interventions targeting the gut-host axis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5,5-trimethylhexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthesis route involves the oxidation of 3,5,5-trimethylhexanal, achieving up to 99% yield under optimized conditions (e.g., controlled temperature, catalyst selection). Alternative pathways include carboxylation or hydrolysis of derivatives, though these may yield ≤4% due to steric hindrance from branched alkyl chains . Patents (e.g., US 9,434,675) detail scalable industrial methods, emphasizing purity control through distillation and solvent selection .
Q. How can researchers characterize the molecular structure and purity of 3,5,5-trimethylhexanoic acid using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. The NIST database provides reference IR spectra (gas phase) with peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2900–2960 cm⁻¹ (C-H in branched alkanes) . Gas chromatography-mass spectrometry (GC-MS) confirms purity (>97%), while elemental analysis validates the molecular formula (C₉H₁₈O₂) .
Q. What are the key physicochemical properties of 3,5,5-trimethylhexanoic acid relevant to experimental design?
- Methodological Answer : Key properties include a density of 0.94 g/mL (25°C), boiling point of 230–240°C, and low water solubility (<1 g/L). Its oxidation stability surpasses linear analogs (e.g., azelaic acid), making it suitable for lubricant formulations . Vapor pressure data (0.04 hPa at 20°C) informs safety protocols for volatile organic compound handling .
Advanced Research Questions
Q. How does the branching pattern of 3,5,5-trimethylhexanoic acid influence its lubricant performance compared to linear analogs?
- Methodological Answer : Branched chains reduce intermolecular friction, as shown in tribological tests (392 N load, 1200 rpm). At 75°C, 3,5,5-trimethylhexanoic acid-based esters exhibit a friction coefficient of 0.12 and wear scar diameter (WSD) <0.98 mm, outperforming linear acids (e.g., n-heptanoic acid) but underperforming 2-ethylhexanoic acid derivatives due to steric effects .
Q. What methodological considerations are critical when assessing the biological activity of 3,5,5-trimethylhexanoic acid against protozoan models?
- Methodological Answer : Anti-amoeba assays require precise molarity calculations (e.g., 705 mM for 12.5 v/v% solutions) and incubation time optimization. Verification tests against Acanthamoeba castellanii demonstrate a 4-log reduction at 0.0122 v/v% (0.689 mM) via cell membrane disruption, validated by trypan blue staining and microscopy . Controls (e.g., 10% Tween 80) must account for solvent interference.
Q. How can computational chemistry approaches optimize force field parameters for 3,5,5-trimethylhexanoic acid in molecular simulations?
- Methodological Answer : Systematic force field optimization against experimental liquid properties (e.g., density, viscosity) involves parameterizing bond angles, torsions, and Lennard-Jones interactions. For example, the compound’s viscosity index (121) and thermal stability (up to 150°C) are modeled using hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
